Lipophilicity (LogP) Comparison of 3-Butyl-5-propyl-1H-pyrazole vs. Symmetric 3,5-Dipropyl-1H-pyrazole
3-Butyl-5-propyl-1H-pyrazole exhibits a predicted LogP of 2.7048, which is notably higher than that of its closest symmetric analog, 3,5-dipropyl-1H-pyrazole, which has a predicted LogP of 2.3147 [1]. This difference reflects the increased hydrophobicity conferred by the longer butyl chain compared to a second propyl group.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 2.7048 (predicted) |
| Comparator Or Baseline | 3,5-Dipropyl-1H-pyrazole (LogP = 2.3147, predicted) |
| Quantified Difference | ΔLogP = +0.3901 |
| Conditions | Predicted values from ChemSrc (for target) and Lookchem (for comparator); likely calculated using in silico methods. |
Why This Matters
This quantifiable increase in lipophilicity is critical for applications where membrane permeability or hydrophobic interactions are key, such as in cell-based assays or designing ligands for hydrophobic protein pockets.
- [1] 3-Butyl-5-propyl-1H-pyrazole. (n.d.). In *ChemSrc*. Retrieved April 22, 2026, from https://m.chemsrc.com/baike/478547.html View Source
